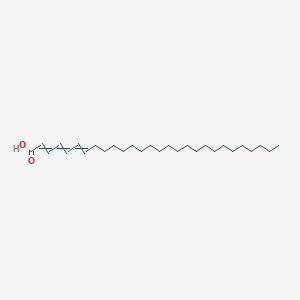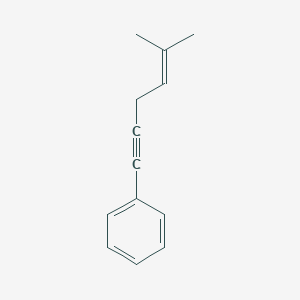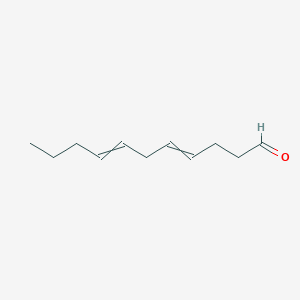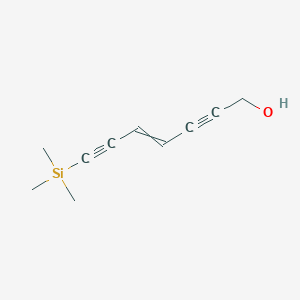![molecular formula C9H16OS B14291494 1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one CAS No. 112383-63-8](/img/structure/B14291494.png)
1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one is an organic compound with the molecular formula C9H16OS It is a ketone derivative characterized by a cyclohexyl ring substituted with a methylsulfanyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a base, followed by oxidation to introduce the ethanone group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted cyclohexyl ethanones
Applications De Recherche Scientifique
1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitutions. The presence of the methylsulfanyl group enhances its reactivity and ability to form stable intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclohexyl-2-(methylsulfinyl)ethanone
- 1-Cyclohexyl-2-(methylsulfonyl)ethanone
- 1-(1-Cyclohexen-1-yl)ethanone
Uniqueness
1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
112383-63-8 |
|---|---|
Formule moléculaire |
C9H16OS |
Poids moléculaire |
172.29 g/mol |
Nom IUPAC |
1-(1-methylsulfanylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H16OS/c1-8(10)9(11-2)6-4-3-5-7-9/h3-7H2,1-2H3 |
Clé InChI |
FMSXYEJMPAXHSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCCCC1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


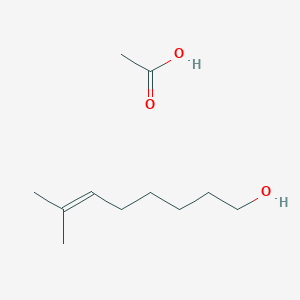
methanone](/img/structure/B14291421.png)
![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
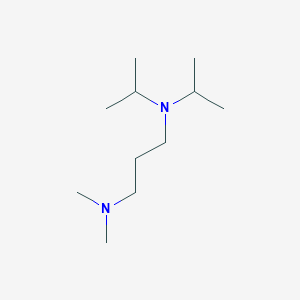

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
